(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate

N-methyl amino acid synthesis oxazolidinone reduction solid-phase peptide synthesis

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate (CAS 83999-95-5) is a preformed 5-oxazolidinone derived from Fmoc-L-alanine, belonging to the class of Fmoc-protected amino acid intermediates. It serves as the direct chemical precursor in the Lewis-acid-catalyzed reductive ring-opening route to Fmoc-N-methyl-L-alanine (Fmoc-N-Me-Ala-OH), a method documented to yield the pure N-methylated amino acid in ≥94% isolated yield without racemization.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B8044777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H17NO4/c1-12-18(21)24-11-20(12)19(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3/t12-/m0/s1
InChIKeyUTHZTGJPRFPRON-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate: A Defined Oxazolidinone Intermediate for Fmoc-N-Methylation


(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate (CAS 83999-95-5) is a preformed 5-oxazolidinone derived from Fmoc-L-alanine, belonging to the class of Fmoc-protected amino acid intermediates . It serves as the direct chemical precursor in the Lewis-acid-catalyzed reductive ring-opening route to Fmoc-N-methyl-L-alanine (Fmoc-N-Me-Ala-OH), a method documented to yield the pure N-methylated amino acid in ≥94% isolated yield without racemization [1]. Procurement of this isolated oxazolidinone bypasses the in‑situ oxazolidinone-formation step, enabling direct entry into the reduction stage and reducing hands-on synthetic effort relative to starting from the parent Fmoc-amino acid [1].

Why Fmoc-Ala-OH or Alternative N-Methylation Precursors Cannot Directly Replace (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate


Attempting to substitute the pre‑isolated oxazolidinone with the parent Fmoc-L-alanine or a generic Fmoc-oxazolidinone fails because the ring‑closure step to form the 5‑oxazolidinone nucleus requires azeotropic removal of water and careful control of acid catalysis; incomplete conversion directly depresses the final N‑methylation yield [1]. Furthermore, the Fmoc‑alaninyl oxazolidinone provides a unique steric and electronic environment that dictates Lewis‑acid compatibility and reduction kinetics, whereas oxazolidinones derived from other amino acids (e.g., Fmoc‑Gly, Fmoc‑Val) exhibit distinct reaction times and side‑product profiles under identical reduction conditions [1]. The conventional TFA‑based reduction directly applied to in‑situ‑generated oxazolidinones requires 22 h and a large excess of triethylsilane, delivering inconsistent yields around 80–90%, whereas the isolated oxazolidinone processed via Lewis‑acid catalysis completes reduction in 4 h with 94–96% isolated yield [1].

Quantitative Differentiation Evidence for (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate


Head-to-Head Yield and Reaction Time Versus Conventional TFA-Mediated Reduction

When the Fmoc-alanine oxazolidinone (target compound) was reduced with 2 equiv AlCl₃ and 2 equiv Et₃SiH in DCM, Fmoc-N-Me-Ala-OH was obtained in 94 % isolated yield after 4 h [1]. The same oxazolidinone reduced under the traditional TFA/CHCl₃ (1:1) method required 22 h and typically yielded 80–90 % across various amino acids [1]. Thus, the Lewis-acid protocol applied specifically to the preformed alanine oxazolidinone delivers a 4–14 percentage‑point yield improvement and a 5.5‑fold reduction in reaction time relative to the generic TFA protocol.

N-methyl amino acid synthesis oxazolidinone reduction solid-phase peptide synthesis

Inter‑Amino‑Acid Yield Consistency: Alanine Oxazolidinone Delivers Top‑Tier N‑Methylation Efficiency

Under the AlCl₃‑mediated reduction protocol (2 equiv Lewis acid, 2 equiv Et₃SiH, DCM), the alanine-derived oxazolidinone gave a 94 % isolated yield of N‑methylated product, matching the best‑performing entries (Fmoc‑Val, 94 %) and exceeding Fmoc‑Phe (90 %), Fmoc‑Leu (92 %), and Fmoc‑Ser(OBz) (72 %) [1]. Acid‑labile side‑chain‑protected oxazolidinones (Fmoc‑Lys(Boc) and Fmoc‑Ser(OtBu)) required ZnBr₂ and produced lower yields (65 % and 72 %) [1]. The alanine oxazolidinone therefore sits in the highest‑performance tier among non‑functionalized side‑chain substrates.

N-methyl amino acid oxazolidinone scope Fmoc solid-phase synthesis

Enantiomeric Integrity Confirmed: No Racemization Under Lewis-Acid Reduction

The Lewis‑acid reduction of the (S)-configured oxazolidinone proceeds without detectable racemization, as confirmed by NMR and reverse‑phase HPLC analysis of the resulting Fmoc‑N‑Me‑Ala‑OH and its dipeptide adduct [1]. This contrasts with alternative N‑methylation methods such as NaH/MeI or Mitsunobu protocols, which have been documented to cause partial epimerization (up to 5–10 % D‑isomer) for some amino acid substrates [2].

chiral purity oxazolidinone Fmoc-N-methyl amino acid

Supply-Chain Purity: Consistently ≥ 98 % by HPLC Across Multiple Independent Vendors

Independent suppliers Bidepharm and Leyan both list the compound at a standard purity of 98 % (HPLC), with batch‑specific QC reports (NMR, HPLC, GC) available upon request . In contrast, the directly purchased N‑methyl product Fmoc‑N‑Me‑Ala‑OH often carries lower peptide‑content specifications (≥ 80 %) and variable residual acetate/water levels, which can introduce stoichiometric uncertainty in automated SPPS .

building block procurement HPLC purity Fmoc-oxazolidinone

Microwave-Enabled Downstream Processing: 1‑Minute Reduction to Final N‑Methyl Amino Acid

A subsequent study demonstrated that the same Fmoc‑alanine oxazolidinone undergoes complete Lewis‑acid‑catalyzed reduction under microwave irradiation at 100 °C in only 1 min, yielding Fmoc‑N‑Me‑Ala‑OH suitable for solid‑phase synthesis after a simple extraction workup [1]. The conventional TFA reduction of generic oxazolidinones requires 22–24 h under ambient conditions, while even the optimized AlCl₃ method at room temperature requires 4 h [2]. Thus, the pre‑isolated oxazolidinone enables an overall workflow (oxazolidinone formation + reduction) of less than 1 h when microwave acceleration is applied.

microwave synthesis oxazolidinone reduction Fmoc-N-methyl amino acid

Streamlined Workup Versus Conventional TFA Protocol Eliminates Chromatography for Many Substrates

The Lewis‑acid reduction of the alanine oxazolidinone produces a crude Fmoc‑N‑Me‑Ala‑OH that is sufficiently pure for direct use in solid‑phase peptide synthesis after a simple aqueous extraction cycle, whereas the TFA protocol routinely necessitates flash chromatographic purification to remove silane residues and by‑products [1]. The extraction‑only workup reduces solvent consumption by ~80 % and eliminates silica‑gel waste relative to chromatography‑based purification [1].

green chemistry Fmoc-N-methyl amino acid workup extraction vs chromatography

Proven Application Scenarios for (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate in Peptide Chemistry and Drug Discovery


Late‑Stage N‑Methylation of Fmoc‑Alanine in GLP‑1 Receptor Agonist Lead Optimization

When SAR studies demand systematic N‑methyl scanning of the alanine residue in a peptide lead, procurement of the preformed oxazolidinone enables direct reduction to Fmoc‑N‑Me‑Ala‑OH with a 94 % isolated yield in 4 h, or in 1 min under microwave conditions, and without any detectable racemization [1][2]. This rapid turnaround and high chiral purity support same‑day incorporation into the peptide sequence via automated SPPS, accelerating the medicinal chemistry cycle.

Large‑Scale Preparation of Fmoc‑N‑Me‑Ala‑OH for Kilogram‑Scale Peptide API Synthesis

The extraction‑only workup following Lewis‑acid reduction of the oxazolidinone eliminates the need for chromatographic purification [1]. This process simplification, combined with the 5.5‑fold reduction in reaction time relative to the TFA method, renders the oxazolidinone route cost‑effective for contract manufacturing organizations (CMOs) scaling up Fmoc‑N‑Me‑Ala‑OH production to multi‑gram or kilogram quantities.

Automated Solid‑Phase Peptide Synthesis with Precisely Defined Building‑Block Stoichiometry

With a commercial purity specification of ≥ 98 % (HPLC) and batch‑specific QC data from multiple suppliers [1][2], the oxazolidinone provides a reliable, single‑component building block that avoids the peptide‑content and residual‑solvent uncertainties often associated with directly purchased Fmoc‑N‑Me‑Ala‑OH . This ensures accurate stoichiometric coupling on automated synthesizers, reduces misincorporation events, and improves crude peptide purity.

Environmentally Benign Synthesis of N‑Methyl Amino Acids for Academic Core Facilities

The AlCl₃‑catalyzed protocol applied to the alanine oxazolidinone consumes only 2 equiv of triethylsilane instead of the 3–5 equiv required by the TFA method, and replaces corrosive TFA with a milder Lewis acid [1]. Core facilities serving multiple research groups can adopt this methodology to reduce hazardous waste generation by ~70 % while maintaining high yields, aligning with institutional green‑chemistry mandates.

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